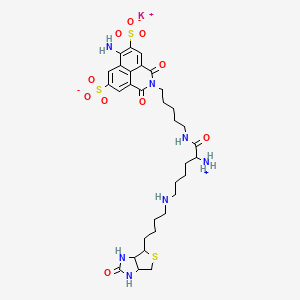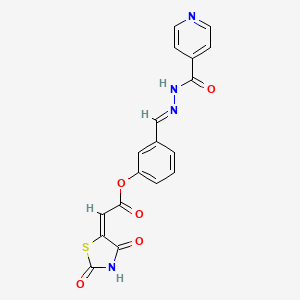
Prmt5-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prmt5-IN-9 is a small molecule inhibitor specifically targeting protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene expression, RNA splicing, and signal transduction. Overexpression of PRMT5 has been linked to various cancers and other diseases, making it a significant target for therapeutic intervention.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-9 involves multiple steps, starting with the preparation of the core scaffold. The synthetic route typically includes:
Formation of the Core Scaffold: This involves the construction of the central structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups that enhance the binding affinity and selectivity towards PRMT5. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include:
Scale-Up of Reactions: Adapting the laboratory-scale reactions to larger reactors while maintaining reaction conditions.
Process Optimization: Refining reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Prmt5-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Prmt5-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.
Biology: Helps in understanding the biological functions of PRMT5, including its role in gene expression and RNA splicing.
Medicine: Investigated as a potential therapeutic agent for treating cancers and other diseases associated with PRMT5 overexpression.
Industry: Utilized in the development of new drugs targeting PRMT5 and related pathways.
Mécanisme D'action
Prmt5-IN-9 exerts its effects by specifically binding to the active site of PRMT5, inhibiting its enzymatic activity. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression and other cellular processes. The molecular targets and pathways involved include:
Gene Expression: Inhibition of PRMT5 affects the transcriptional regulation of genes involved in cell proliferation and survival.
RNA Splicing: PRMT5 plays a role in the splicing of pre-mRNA, and its inhibition can disrupt this process.
Signal Transduction: PRMT5 is involved in various signaling pathways, and its inhibition can impact these pathways.
Comparaison Avec Des Composés Similaires
Prmt5-IN-9 is compared with other PRMT5 inhibitors such as:
GSK3326595: Another PRMT5 inhibitor with a different chemical structure but similar mechanism of action.
EPZ015666: A selective PRMT5 inhibitor with distinct pharmacokinetic properties.
JNJ-64619178: An inhibitor that targets PRMT5 with high specificity and potency.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity towards PRMT5, making it a valuable tool for studying the enzyme’s role in various biological processes and its potential as a therapeutic target.
Propriétés
Formule moléculaire |
C25H23F3N6O |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
2-amino-3-methyl-N-[(7R)-4,5,6,7-tetrahydro-1H-indazol-7-yl]-N-[[5-(trifluoromethyl)pyridin-2-yl]methyl]quinoline-6-carboxamide |
InChI |
InChI=1S/C25H23F3N6O/c1-14-9-17-10-15(5-8-20(17)32-23(14)29)24(35)34(21-4-2-3-16-11-31-33-22(16)21)13-19-7-6-18(12-30-19)25(26,27)28/h5-12,21H,2-4,13H2,1H3,(H2,29,32)(H,31,33)/t21-/m1/s1 |
Clé InChI |
ZDDPOIHQWSXGDO-OAQYLSRUSA-N |
SMILES isomérique |
CC1=CC2=C(C=CC(=C2)C(=O)N(CC3=NC=C(C=C3)C(F)(F)F)[C@@H]4CCCC5=C4NN=C5)N=C1N |
SMILES canonique |
CC1=CC2=C(C=CC(=C2)C(=O)N(CC3=NC=C(C=C3)C(F)(F)F)C4CCCC5=C4NN=C5)N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)








![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)


